molecular formula C27H28N4O4S B2430548 C27H28N4O4S CAS No. 2034584-64-8

C27H28N4O4S

Cat. No.: B2430548
CAS No.: 2034584-64-8
M. Wt: 504.61
InChI Key: XBRUWXQRDUHTQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C27H28N4O4S is a useful research compound. Its molecular formula is this compound and its molecular weight is 504.61. The purity is usually 95%.
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Scientific Research Applications

Covalent Frameworks and Material Synthesis

C27H28N4O4S, as part of the broader category of molecular frameworks, plays a critical role in various applications. A study discusses the properties and applications of covalent frameworks like C2N in catalysis, environmental science, energy storage, and biotechnology. The frameworks' high polarity, thermal, and chemical stability make them ideal for these applications (Tian et al., 2020).

Catalysis and Polymerization

Another study highlights the synthesis and characterization of sodium 2-arylimino-8-quinolates, which differ in their aryl and quinolate substituents, showcasing their utility in catalytic activities like ring-opening polymerization (ROP) of rac-lactide (Zhang et al., 2016).

C1 Chemistry and Fuel Synthesis

The chemistry and catalysis of C1 molecules, including CO, CO2, methane, and methanol, are crucial in the current energy and chemical supply. This aspect includes industrial developments like methanol-to-olefins capacity in China and scientific developments facilitated by advanced tools and computational modeling (Mesters, 2016).

Advancements in C1 Catalysis

A review focused on the conversion of C1 compounds into high-value chemicals and clean fuels discusses the significant progress in C1 catalysis, including insights into the reaction mechanism, active-site structures, and efficient catalysts and reaction processes (Bao et al., 2019).

Metal-Organic Framework-Based Catalysts

The application of metal-organic frameworks (MOFs) in transforming C1 molecules like CO, CO2, and CH4 into valuable chemicals is explored. These frameworks are promising due to their catalytic reactivity, reaction mechanism, and design (Cui et al., 2019).

Applications in Energy Sustainability

A study on [Ca24Al28O64]4+(4e−) electride highlights its prospects in electron emission and catalyst support. This research showcases the synthesis of such materials from solid-derived precursors and their application in energy sustainability (Li et al., 2019).

Zeolites in C1 Chemistry

Zeolites, as solid catalysts, have shown immense potential in the catalytic transformation of C1 molecules. The design and development of zeolite-based catalysts have led to their booming application in C1 chemistry, with a focus on their performance and challenges (Zhang et al., 2020).

Properties

IUPAC Name

2-[[3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O4S/c1-34-20-10-5-7-18(13-20)16-31-26(33)25-24(22(15-29-25)19-8-3-2-4-9-19)30-27(31)36-17-23(32)28-14-21-11-6-12-35-21/h2-5,7-10,13,15,21,29H,6,11-12,14,16-17H2,1H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRUWXQRDUHTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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